molecular formula C10H12BrNO B1243243 2-bromo-N-(2-phenylethyl)acetamide CAS No. 64297-92-3

2-bromo-N-(2-phenylethyl)acetamide

Cat. No.: B1243243
CAS No.: 64297-92-3
M. Wt: 242.11 g/mol
InChI Key: NIFSTJXZBDBHDF-UHFFFAOYSA-N
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Description

2-bromo-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C10H12BrNO. It is a brominated derivative of acetamide, where the bromine atom is attached to the alpha carbon of the acetamide group, and the phenylethyl group is attached to the nitrogen atom.

Scientific Research Applications

2-bromo-N-(2-phenylethyl)acetamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-N-(2-phenylethyl)acetamide can be synthesized through several methods. One common synthetic route involves the bromination of N-(2-phenylethyl)acetamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

    Reduction: The corresponding amine, N-(2-phenylethyl)acetamide.

    Hydrolysis: The corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-phenylethyl)acetamide involves its interaction with cellular components. It has been shown to disrupt cell membranes and inhibit cell proliferation. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of key enzymes and signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-phenethylacetamide: Similar structure but lacks the phenylethyl group.

    2-bromo-N-(2-pyridinyl)acetamide: Contains a pyridine ring instead of the phenylethyl group.

    N-(2-phenylethyl)acetamide: Lacks the bromine atom.

Uniqueness

2-bromo-N-(2-phenylethyl)acetamide is unique due to the presence of both the bromine atom and the phenylethyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-bromo-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFSTJXZBDBHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432281
Record name 2-bromo-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64297-92-3
Record name 2-Bromo-N-(2-phenylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64297-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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